molecular formula C22H25BrO4 B13046150 Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate

Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate

Cat. No.: B13046150
M. Wt: 433.3 g/mol
InChI Key: RFGIKSLCEKGQKA-UHFFFAOYSA-N
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Description

Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is a brominated pentanedioate ester with the molecular formula C₂₀H₁₉BrO₄ . It features a central pentanedioate backbone substituted with a diethyl ester group and a (2-bromophenyl)(phenyl)methyl moiety.

Properties

Molecular Formula

C22H25BrO4

Molecular Weight

433.3 g/mol

IUPAC Name

diethyl 3-[(2-bromophenyl)-phenylmethyl]pentanedioate

InChI

InChI=1S/C22H25BrO4/c1-3-26-20(24)14-17(15-21(25)27-4-2)22(16-10-6-5-7-11-16)18-12-8-9-13-19(18)23/h5-13,17,22H,3-4,14-15H2,1-2H3

InChI Key

RFGIKSLCEKGQKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)C(C1=CC=CC=C1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate typically involves the esterification of pentanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The phenylmethyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Diethyl 2,4-Diacetyl-3-phenylpentanedioate (CAS 13277-74-2)

This compound replaces the bromophenyl group with acetyl and phenyl groups, reducing molecular weight (C₁₉H₂₄O₆) and altering reactivity.

Diethyl 3-(Trifluoromethyl)pentanedioate (CAS 138852-02-5)

The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing thermal stability and resistance to hydrolysis compared to the bromophenyl variant. This makes it suitable for fluorinated polymer precursors .

Compound Substituents Stability/Reactivity
This compound Bromophenyl Bromine enables Suzuki coupling
Diethyl 3-(trifluoromethyl)pentanedioate Trifluoromethyl High thermal stability, hydrophobic

Fluorinated and Halogenated Analogs

The compound Diethyl 3-[2-[2,3-difluoro-4-...]ethylamino]pentanedioate (EP 4374877 A2) incorporates fluorine atoms and complex heterocycles, increasing metabolic stability and lipophilicity. Such fluorinated derivatives are prioritized in drug development for improved bioavailability .

Biological Activity

Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional groups and a complex aromatic structure. The presence of bromine in the 2-position of the phenyl ring may influence its biological properties by enhancing lipophilicity and modulating interactions with biological targets.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound may interact with specific enzymes or receptors, leading to alterations in their activity. This interaction could potentially inhibit cellular processes related to growth and proliferation, making it a candidate for anticancer applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and oxidative stress. The potential for these compounds to act as pro-apoptotic agents makes them valuable in cancer therapy research .

Case Studies

  • Antimicrobial Screening : A study conducted on related compounds showed varied antibacterial activities against clinically isolated strains using the agar well diffusion method. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate may share similar properties .
  • Anticancer Efficacy : In a comparative study of various esters, compounds structurally related to Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate were tested against human tumor cell lines. The findings revealed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death in cancer cells .

Research Findings Summary

Activity Type Findings Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

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